molecular formula C9H11ClF3N B1453468 2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride CAS No. 1186195-01-6

2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride

Cat. No. B1453468
CAS RN: 1186195-01-6
M. Wt: 225.64 g/mol
InChI Key: BAQJFAAJNRYVPI-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride is a chemical compound with the CAS number 1186195-01-6 . It has a molecular weight of 225.64 . The IUPAC name for this compound is 2,2,2-trifluoro-1-(4-methylphenyl)ethanamine hydrochloride .


Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride can be represented by the InChI code: 1S/C9H10F3N.ClH/c1-6-2-4-7(5-3-6)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H . This indicates that the compound consists of a trifluoroethanamine group attached to a p-tolyl group, and it is in the form of a hydrochloride salt.


Physical And Chemical Properties Analysis

2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride is a solid at room temperature . The compound is typically stored at normal temperatures .

Scientific Research Applications

Pharmacology

In pharmacology, this compound is explored for its potential as a precursor in the synthesis of more complex molecules with biological activity. Its trifluoromethyl group is particularly of interest due to its ability to improve the metabolic stability and bioavailability of pharmaceuticals .

Organic Synthesis

2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride: serves as a building block in organic synthesis. It can be used to introduce the trifluoromethyl group into other organic compounds, which is a valuable modification in the development of agrochemicals and pharmaceuticals .

Material Science

In material science, the compound finds application in the development of new materials with unique properties, such as increased resistance to degradation or improved mechanical strength. Its incorporation into polymers or coatings could potentially enhance their performance .

Biochemistry

Biochemists utilize this compound in the study of enzyme-substrate interactions, particularly when investigating the role of fluorinated substrates. The presence of the trifluoromethyl group can significantly alter the interaction between an enzyme and its substrate, providing insights into enzyme specificity and mechanism .

Analytical Chemistry

This compound can be used as a standard or reagent in analytical chemistry to calibrate instruments or develop new analytical methods. Its unique chemical structure allows for its use in spectroscopy and chromatography to detect or quantify other substances .

Environmental Science

Environmental scientists may investigate the compound’s breakdown products and their impact on ecosystems. Understanding its environmental fate can inform the design of compounds with reduced ecological footprints .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2,2,2-trifluoro-1-(4-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c1-6-2-4-7(5-3-6)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQJFAAJNRYVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672131
Record name 2,2,2-Trifluoro-1-(4-methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1186195-01-6
Record name 2,2,2-Trifluoro-1-(4-methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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